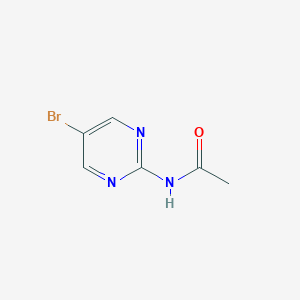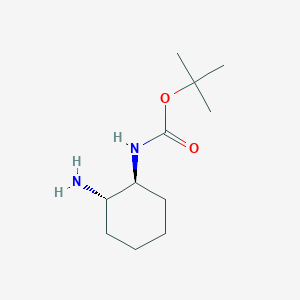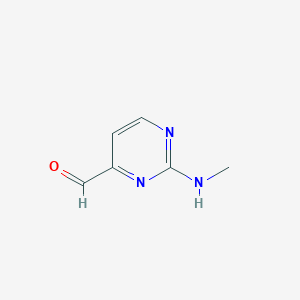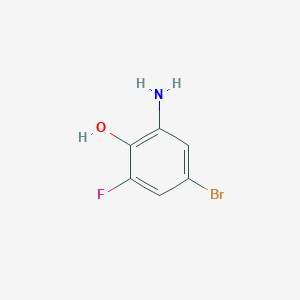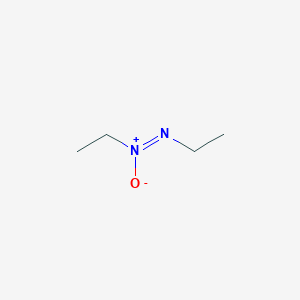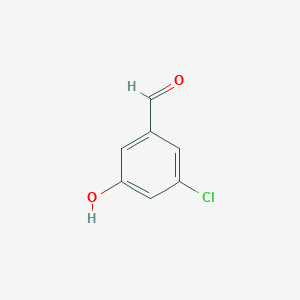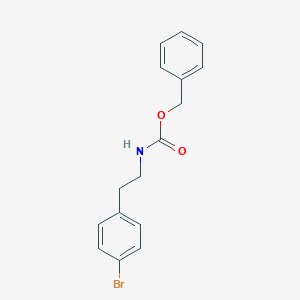
Benzyl 4-bromophenethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-bromophenethylcarbamate is a chemical compound with the molecular formula C16H16BrNO2 . Its molecular weight is 334.21 g/mol . The IUPAC name for this compound is benzyl N-[2-(4-bromophenyl)ethyl]carbamate .
Synthesis Analysis
The synthesis of Benzyl 4-bromophenethylcarbamate can be achieved through various methods. One method involves the reaction of 2-(4-bromophenyl)ethanamine with benzyl chloroformate in the presence of sodium bicarbonate in water . Another method involves the reaction of 4-bromophenylethyl amine with benzyl chloroformate in dichloromethane at -30 to 23°C .Molecular Structure Analysis
The InChI code for Benzyl 4-bromophenethylcarbamate is1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) . The canonical SMILES structure is C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)Br . Physical And Chemical Properties Analysis
Benzyl 4-bromophenethylcarbamate has several computed properties. It has a molecular weight of 334.21 g/mol, an XLogP3-AA of 4.1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 6, an exact mass of 333.03644 g/mol, a monoisotopic mass of 333.03644 g/mol, and a topological polar surface area of 38.3 Ų .Applications De Recherche Scientifique
- Application : Benzyl 4-bromophenethylcarbamate is a chemical compound with the molecular formula C16H16BrNO2 . It is used as a reagent in organic synthesis .
I also found a related compound, BrCCl3, which is used in the photochemical benzylic bromination in continuous flow . This process is compatible with electron-rich aromatic substrates and has been used to develop a p-methoxybenzyl bromide generator for PMB protection .
Safety And Hazards
Benzyl 4-bromophenethylcarbamate is labeled with the signal word “Warning” and has the hazard statement H302 . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing), and P302 (if on skin, wash with plenty of soap and water) .
Propriétés
IUPAC Name |
benzyl N-[2-(4-bromophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUKEHNGQSSRHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-bromophenethylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

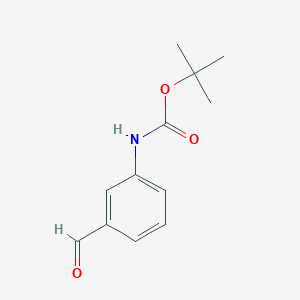
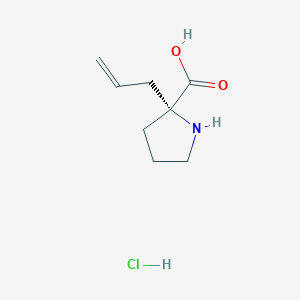
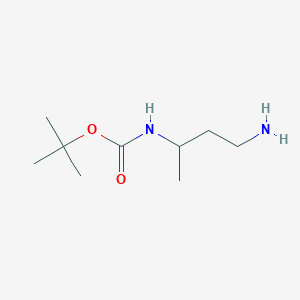
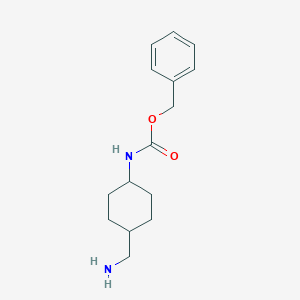
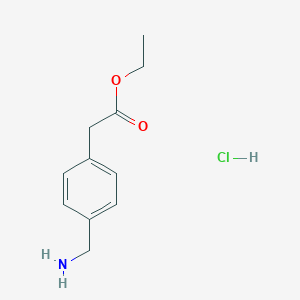
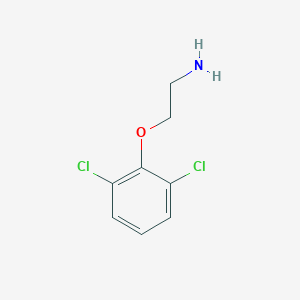
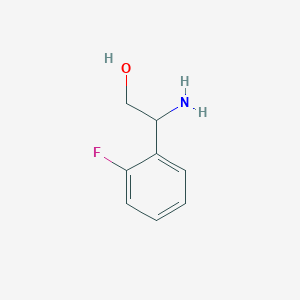
![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)
